molecular formula C14H22N2OS B3842186 N'-[1-(2-thienyl)ethylidene]octanohydrazide

N'-[1-(2-thienyl)ethylidene]octanohydrazide

Cat. No. B3842186
M. Wt: 266.40 g/mol
InChI Key: JPPYSXGYBIWKJI-QINSGFPZSA-N
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Description

N'-[1-(2-thienyl)ethylidene]octanohydrazide, also known as TEH, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-[1-(2-thienyl)ethylidene]octanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. This compound has also been shown to inhibit the activity of various proteins involved in cell signaling pathways, such as protein kinase C and phospholipase C.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In medicine, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have antimicrobial and antifungal properties, making it a potential treatment for various infections. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, which could make it a potential pesticide. In materials science, this compound has been shown to inhibit corrosion, making it a potential corrosion inhibitor.

Advantages and Limitations for Lab Experiments

One advantage of N'-[1-(2-thienyl)ethylidene]octanohydrazide is its potential as a multifunctional compound, with applications in medicine, agriculture, and materials science. This compound is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, one limitation of this compound is its potential toxicity, which could limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications.

Future Directions

There are several future directions for research on N'-[1-(2-thienyl)ethylidene]octanohydrazide. In medicine, further studies are needed to explore the potential of this compound as a treatment for cancer and other diseases. In agriculture, more research is needed to determine the effectiveness of this compound as a pesticide and its potential impact on the environment. In materials science, further studies are needed to explore the potential of this compound as a corrosion inhibitor and its potential applications in other areas, such as coatings and adhesives. Overall, this compound has the potential to be a versatile and useful compound in various fields, and further research is needed to fully understand its potential.

Scientific Research Applications

N'-[1-(2-thienyl)ethylidene]octanohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated for its antitumor, antimicrobial, and antifungal properties. In agriculture, this compound has been explored as a potential pesticide due to its insecticidal and fungicidal properties. In materials science, this compound has been studied for its potential use as a corrosion inhibitor.

properties

IUPAC Name

N-[(Z)-1-thiophen-2-ylethylideneamino]octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-3-4-5-6-7-10-14(17)16-15-12(2)13-9-8-11-18-13/h8-9,11H,3-7,10H2,1-2H3,(H,16,17)/b15-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPYSXGYBIWKJI-QINSGFPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NN=C(C)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N/N=C(/C)\C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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